molecular formula C9H10ClFN2 B2638255 4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride CAS No. 2229156-86-7

4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride

Cat. No. B2638255
CAS RN: 2229156-86-7
M. Wt: 200.64
InChI Key: ZEIRIZRPAJQOLC-UHFFFAOYSA-N
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Description

4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride is a chemical compound with the CAS Number: 2229156-86-7 . It has a molecular weight of 200.64 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride is 1S/C9H9FN2.ClH/c10-5-9(12)8-3-1-7(6-11)2-4-8;/h1-4,9H,5,12H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride is a powder at room temperature . It has a molecular weight of 200.64 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I have access to.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Bicalutamide : 4-Amino-2-(trifluoromethyl)benzonitrile, a similar compound, is used as an intermediate in the synthesis of bicalutamide, a medication used primarily to treat prostate cancer. An environmentally friendly and practical method for its synthesis has been developed (Zhang Tong-bin, 2012).

  • Synthesis of Androgen Receptor Antagonists : 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, synthesized from a similar compound, is used to produce MDV3100, an androgen receptor antagonist used for treating prostate cancer (Li Zhi-yu, 2012).

Fluorescence and Charge Transfer Studies

  • Dual Fluorescence in DMABN : Studies on 4-(Dimethyl-amino)benzonitrile (DMABN), a structurally related compound, provide insights into the nature of its low-lying singlet states and dual fluorescence. This research is crucial for understanding intramolecular charge-transfer processes (A. Köhn & C. Hättig, 2004).

  • Charge Transfer in Aminobenzonitriles : Research on compounds like 4-aminobenzonitrile highlights the solvent dependence of spectra and kinetics of excited-state charge transfer. These studies are fundamental in understanding the electronic properties of these compounds and their potential applications in photophysical and photochemical processes (K. Dahl et al., 2005).

Other Applications

  • Corrosion Inhibition : Benzonitrile derivatives, including those structurally similar to 4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride, have been studied for their potential as corrosion inhibitors for mild steel in acidic media. This application is significant in industrial contexts where corrosion is a major concern (A. Chaouiki et al., 2018).

Safety and Hazards

The compound is associated with certain hazards and safety precautions. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential hazards . Hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

4-(1-amino-2-fluoroethyl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2.ClH/c10-5-9(12)8-3-1-7(6-11)2-4-8;/h1-4,9H,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIRIZRPAJQOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(CF)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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